molecular formula C12H15NO3 B11761872 Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate

Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate

Cat. No.: B11761872
M. Wt: 221.25 g/mol
InChI Key: QMQMLKBVJSOVCI-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 7272-58-4) is a bicyclic heterocyclic compound featuring an isoindole core substituted with a methyl group at position 3, a ketone at position 4, and an ethyl ester at position 1. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 229.25 g/mol .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 3-methyl-4-oxo-2,5,6,7-tetrahydroisoindole-1-carboxylate

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)11-8-5-4-6-9(14)10(8)7(2)13-11/h13H,3-6H2,1-2H3

InChI Key

QMQMLKBVJSOVCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCC(=O)C2=C(N1)C

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Enamine Intermediates

A primary route involves the cyclization of enamine precursors. For example, ethyl 3-amino-4-methylcyclohex-1-ene-1-carboxylate undergoes acid-catalyzed intramolecular cyclization to form the tetrahydroisoindole core. Hydrochloric acid in ethanol at 60°C facilitates protonation of the enamine nitrogen, triggering nucleophilic attack on the adjacent carbonyl group. This method achieves 78–85% yield, with the reaction monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3).

Metal-Catalyzed Ring Closure

Palladium-catalyzed cyclization of brominated precursors offers regioselective control. In US8058440B2, 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is treated with potassium cyanide in N,N-dimethylacetamide at 140–160°C, forming the isoindole skeleton via elimination of HBr. This method requires strict anhydrous conditions but achieves 92% conversion efficiency.

Functional Group Transformations and Derivatives

Oxidation of Tetrahydroisoindoline Intermediates

Tetrahydroisoindoline derivatives are oxidized to the 4-oxo species using Jones reagent (CrO3/H2SO4). A solution of 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate in acetone is treated dropwise with Jones reagent at 0°C, followed by quenching with isopropanol. This method yields 82% of the target compound but requires careful temperature control to avoid over-oxidation.

Synthesis of p-Methylbenzyl Derivatives

Ethyl 3-methyl-2-(p-methylbenzyl)-4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 1148040-87-2) is synthesized via Friedel-Crafts alkylation. Aluminum chloride catalyzes the reaction between ethyl 3-methyl-4-oxo-isoindole-1-carboxylate and p-methylbenzyl chloride in dichloromethane, yielding 76% product after silica gel chromatography.

Purification and Isolation Techniques

Crystallization from Alcoholic Solvents

Crude product is recrystallized from 2-propanol, yielding needle-like crystals with 99.5% purity (HPLC analysis). The solubility profile shows maximal crystallinity at 4°C, with a recovery rate of 91%.

Acidic Precipitation

Adding hydrobromic acid to the reaction mixture precipitates the hydrobromide salt, which is filtered and neutralized with sodium bicarbonate. This method reduces impurity carryover by 40% compared to direct crystallization.

Optimization of Reaction Parameters

Solvent Systems and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol608998
N,N-Dimethylacetamide1509297
Toluene1107595
2-Propanol459199

Alcoholic solvents (ethanol, 2-propanol) optimize both yield and purity due to enhanced solubility of intermediates. Elevated temperatures in aprotic solvents (e.g., N,N-dimethylacetamide) accelerate cyclization but risk decomposition above 160°C.

Catalytic Efficiency

Lithium hydroxide in ethanol hydrolyzes ester intermediates 30% faster than sodium hydroxide, reducing reaction time from 24 to 5 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.28 (s, 3H, CH₃), 2.65–2.72 (m, 2H, CH₂), 2.85–2.91 (m, 2H, CH₂), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 4.98 (s, 1H, NH).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), 1540 cm⁻¹ (C-N).

Chromatographic Purity

HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity .

Chemical Reactions Analysis

Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents can yield carboxylic acids, while reduction with hydride donors can produce alcohols .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate as an anticancer agent. The National Cancer Institute (NCI) has evaluated various derivatives of isoindole compounds for their ability to inhibit tumor cell growth.

  • In Vitro Studies :
    • The compound exhibited significant antimitotic activity against human cancer cell lines, with mean GI50/TGI values indicating effective growth inhibition .
    • Specific derivatives demonstrated high levels of cytotoxicity against lung cancer cells (A549), suggesting that modifications in the isoindole structure can enhance biological activity .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival. For example, binding to DNA gyrase was noted, which is crucial for DNA replication in bacteria and may have implications for targeting similar pathways in cancer cells .

Synthetic Methodologies

The synthesis of this compound often involves multi-component reactions (MCRs) which are efficient for creating complex structures from simpler starting materials.

  • Green Chemistry Approaches :
    • Recent advancements have focused on using environmentally friendly solvents and reagents to synthesize this compound. For instance, agro-waste-based solvents have been utilized to reduce environmental impact while maintaining yield and purity .
  • Analytical Techniques :
    • High-performance liquid chromatography (HPLC) has been employed for the separation and purification of this compound. The use of acetonitrile and phosphoric acid as mobile phases has shown effectiveness in isolating impurities .

Case Study 1: Anticancer Evaluation

A study conducted by researchers at the NCI involved testing this compound against a panel of cancer cell lines. The results indicated a promising profile with significant inhibition rates compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Synthesis Optimization

A recent publication detailed the optimization of synthetic routes for Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole derivatives using microwave-assisted synthesis. This method reduced reaction times significantly while improving yields and purity .

Mechanism of Action

The mechanism of action of Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical Properties

Key properties include:

  • Density : 1.217 g/cm³
  • Boiling Point : 428.2°C at 760 mmHg
  • Flash Point : 212.8°C
  • Vapor Pressure : 1.54 × 10⁻⁷ mmHg at 25°C .

The ester and ketone functionalities enhance solubility in organic solvents, making it a versatile intermediate in medicinal and materials chemistry.

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, ring saturation, and functional groups, which influence their physicochemical and biological properties. Below is a comparative analysis:

Structural Analogs and Similarity Scores

CAS No. Compound Name Molecular Formula Similarity Score Key Differences
7272-58-4 Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate C₁₂H₁₅NO₃ 0.95 Isoindole vs. indole core; ester position
37945-37-2 Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate C₁₂H₁₇NO₂ 0.92 Lack of 4-oxo group
345288-36-0 Ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate C₁₆H₁₇NO₄ N/A 6-(2-Furyl) substituent
847464-43-1 Ethyl 6-(3,4-dimethoxyphenyl)-3-(3-methoxyphenethyl)-4-oxo-... (truncated) C₂₈H₃₁NO₆ N/A Bulky aryl/alkyl substituents

Notes:

  • The 0.95 similarity compound (7272-58-4) shares near-identical core structure but differs in the position of the ester group (1-carboxylate vs. 2-carboxylate in isoindole/indole systems) .
  • The absence of the 4-oxo group in 37945-37-2 reduces electrophilicity, altering reactivity in nucleophilic additions .

Physicochemical and Reactivity Differences

  • Boiling Points : Bulkier substituents (e.g., 847464-43-1 ) increase molecular weight and boiling points.
  • Hydrogen Bonding: The 4-oxo group in the target compound facilitates hydrogen bonding, critical for crystal packing and solubility , whereas non-oxo analogs (e.g., 37945-37-2) exhibit weaker intermolecular interactions.

Biological Activity

Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
CAS Number168279-54-7
AppearanceWhite to off-white solid
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In one study, it demonstrated:

  • MIC (Minimum Inhibitory Concentration) values ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria.

This suggests a promising potential for development as an antibacterial agent.

Anticancer Potential

Isoindole derivatives have shown anticancer activity in various studies. This compound was evaluated for cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)20.5

The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in vitro.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound significantly inhibited growth compared to standard antibiotics.

Study on Cancer Cell Lines

In vitro studies involving various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic markers after treatment.

Q & A

Q. What are the established synthetic routes for Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2H-Isoindole-1-Carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors like 2-formyl cyclohexanone and ethyl glycine hydrochloride under acidic conditions. For example, cyclohexanone derivatives are condensed with glycine esters, followed by intramolecular cyclization. Key factors include:

  • Temperature control : Reactions often proceed at 80–100°C to avoid side products.
  • Catalysts : Use of acetic acid or p-toluenesulfonic acid (PTSA) enhances cyclization efficiency.
  • Workup : Neutralization with NaHCO₃ and purification via column chromatography (silica gel, ethyl acetate/hexane) yield >70% purity .
    Alternative routes may employ microwave-assisted synthesis to reduce reaction time by 50% .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Key steps include:

  • Crystallization : Slow evaporation from chloroform/hexane mixtures produces diffraction-quality crystals.
  • Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL software refines positional and thermal parameters, achieving R-factors < 0.05. The tetrahydroisoindole core and ester substituents are validated via Fourier difference maps .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., methyl group at C3: δ ~2.1 ppm in 1^1H NMR).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities <1%.
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion [M+H]⁺ at m/z 222.1125 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity in related tetrahydroisoindole derivatives?

Comparative studies on analogs (e.g., ethyl 4-chloro-5-formyl derivatives) reveal:

  • Methyl substitution : Enhances lipophilicity (logP +0.5), improving blood-brain barrier permeability.
  • Oxo group : Critical for hydrogen bonding with enzymatic targets (e.g., kinases: ΔG ~-8.2 kcal/mol via docking).
  • SAR trends : 3-Methyl derivatives show 2–3× higher cytotoxicity (IC₅₀ ~15 μM) against HeLa cells vs. non-methylated analogs .

Q. What computational strategies predict binding interactions between this compound and biological targets?

  • Molecular docking : AutoDock Vina screens against the ATP-binding pocket of CDK2 (PDB: 1HCL). The oxo group forms hydrogen bonds with Lys33.
  • MD simulations : GROMACS assesses stability (RMSD < 2.0 Å over 50 ns), confirming persistent interactions with Asp145.
  • QSAR models : Hammett σ constants correlate electronic effects of substituents with IC₅₀ values (R² = 0.89) .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and incubation times (48–72 hrs).
  • Control for stereochemistry : Chiral HPLC separates enantiomers, as R/S configurations may differ in activity by >10×.
  • Meta-analysis : Pool data from ≥5 independent studies to identify outliers (Grubbs’ test, α = 0.05) .

Methodological Insights Table

Parameter Technique/Approach Key Outcome Reference
Synthetic YieldMicrowave-assisted cyclization85% yield in 2 hrs vs. 24 hrs conventional
Structural ValidationSCXRD + SHELXL refinementR-factor = 0.039; bond lengths ±0.002 Å
Biological ActivityCDK2 inhibition assayIC₅₀ = 18.7 ± 1.2 μM
Computational BindingMD simulations (50 ns)Stable RMSD < 2.0 Å; ΔG = -9.4 kcal/mol

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